2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
2-Bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic core, an imidazole-pyrimidine heterocyclic system, and an ethyl linker.
Properties
IUPAC Name |
2-bromo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-5-2-1-4-12(13)16(23)21-9-11-22-10-8-20-15(22)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESOZWDBQILBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-bromo-N-(2-bromoethyl)benzamide with 2-(pyrimidin-2-yl)-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF, ethanol, or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The pyrimidine and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Structural Differentiation
Substituent Effects :
- The bromine in the target compound may enhance lipophilicity and halogen bonding compared to chlorine in VNI or methyl groups in compounds . Bromine’s larger atomic radius could improve steric hindrance or π-π interactions in enzyme binding pockets.
- The pyrimidine ring in the target compound provides additional nitrogen atoms for hydrogen bonding, contrasting with the oxadiazole in VNI or thiazole derivatives in .
Biological Target Implications :
- While VNI and VFV target CYP51 (fungal/protozoal sterol synthesis), the target compound’s pyrimidine-imidazole system may align with IDO1 inhibition (as seen in Compound 53, ) due to structural similarities in aromatic heterocycles .
Biological Activity
2-bromo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a bromine atom, a pyrimidine ring, and an imidazole ring, which are known for their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.20 g/mol. The presence of the bromine atom and heterocyclic rings contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine and imidazole rings can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: Interaction with receptors can alter signaling pathways relevant to diseases such as cancer.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their anticancer properties against various cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 4.18 ± 0.05 |
| Compound C | SW1116 | 2.71 ± 0.18 |
These findings suggest that the compound may possess significant anticancer properties, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been studied for its antimicrobial and antifungal activities. Preliminary results indicate that it may inhibit the growth of certain pathogens, although specific data on its efficacy is still being compiled.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Screening : A series of derivatives were synthesized and screened for their biological activity using ELISA-based assays. Some showed moderate to high potency against specific targets .
- In vitro Studies : In vitro assays demonstrated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might interact with key signaling pathways involved in tumor growth and progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
